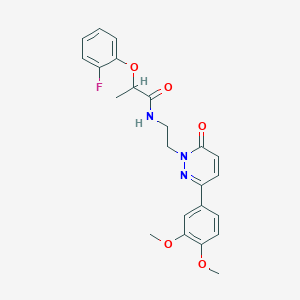

N-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide

Description

N-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a pyridazinone derivative characterized by:

- A 6-oxopyridazin-1(6H)-yl core substituted with a 3,4-dimethoxyphenyl group at the 3-position.

- An ethyl linker connecting the pyridazinone moiety to a propanamide chain.

- A 2-fluorophenoxy group attached to the propanamide backbone.

The molecular formula is C₂₃H₂₃FN₃O₅ (MW: 440.45 g/mol).

Properties

IUPAC Name |

N-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(2-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O5/c1-15(32-19-7-5-4-6-17(19)24)23(29)25-12-13-27-22(28)11-9-18(26-27)16-8-10-20(30-2)21(14-16)31-3/h4-11,14-15H,12-13H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGZAGAFKGFPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)OC)OC)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and as an inhibitor of histone deacetylases (HDACs). This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Characteristics

The compound features a complex structure that includes:

- Pyridazinone moiety : A six-membered ring with nitrogen atoms that is known for its pharmacological properties.

- Dimethoxyphenyl group : Enhances the compound's lipophilicity and potential interaction with biological targets.

- Fluorophenoxy group : May contribute to the compound's binding affinity and selectivity.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O6 |

| Molecular Weight | 439.47 g/mol |

| LogP | 1.7863 |

| Polar Surface Area | 83.541 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound appears to be multifaceted:

- Histone Deacetylase Inhibition : The compound has shown potential as an HDAC inhibitor, which is crucial in regulating gene expression and cellular processes such as apoptosis and differentiation in cancer cells. Inhibitors like this can lead to hyperacetylation of histones, resulting in the activation of tumor suppressor genes .

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including those from head-neck carcinoma and glioblastoma. For instance, related compounds have demonstrated low nanomolar IC50 values against cancer cell lines, indicating potent activity .

- Interaction with Biological Macromolecules : The compound is believed to interact with proteins and nucleic acids, potentially altering their functions and contributing to its therapeutic effects.

Case Studies and Experimental Data

Recent studies have highlighted the biological efficacy of similar compounds:

- Antiproliferative Activity : A study evaluated several derivatives against cancer cell lines, revealing that certain compounds exhibited IC50 values as low as 0.023 µM against Plasmodium falciparum strains, indicating strong antimalarial activity alongside anticancer potential .

- Selectivity Index : The selectivity index (SIMRC-5/Pf3D7) was calculated for various compounds, showing that some derivatives possess significant selectivity for cancer cells over normal human cells, which is crucial for reducing side effects in therapeutic applications .

Comparative Analysis Table

| Compound Name | IC50 (µM) | Target | Selectivity Index |

|---|---|---|---|

| This compound | TBD | HDAC Inhibition | TBD |

| Related Compound A | 0.023 | P. falciparum | >2174 |

| Related Compound B | 0.055 | Cal27 (head-neck carcinoma) | TBD |

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Similarities and Variations

All compared compounds share the 6-oxopyridazin-1(6H)-yl scaffold but differ in substituents, linker groups, and terminal functionalities. Key variations include:

Table 1: Structural and Physicochemical Comparison

Functional Group Analysis

A. Pyridazinone Substituents

- 6h () : A 4-(3-chlorophenyl)piperazinyl group introduces a basic nitrogen and chlorine’s electron-withdrawing effect, which may improve solubility and receptor affinity .

- Compound : The 2-fluoro-4-methoxyphenyl group combines fluorine’s electronegativity with methoxy’s hydrophobicity, possibly altering metabolic stability .

B. Phenoxy/Other Groups

- Target Compound: The 2-fluorophenoxy group offers moderate electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogues.

C. Amide Chain Modifications

Hypothetical Pharmacological Implications

Lipophilicity : The target compound’s methoxy groups increase lipophilicity (logP ~3.5 estimated) compared to ’s fluorinated analogue (logP ~2.8), suggesting better membrane permeability.

Metabolic Stability: Fluorine in the target’s phenoxy group may reduce CYP450-mediated metabolism relative to ’s chlorinated analogue .

Receptor Binding : The piperazinyl group in 6h () could enhance binding to serotonin or dopamine receptors, whereas the target compound’s dimethoxyphenyl group may favor adrenergic or histaminergic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.